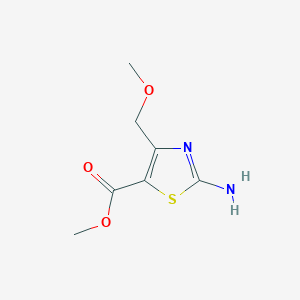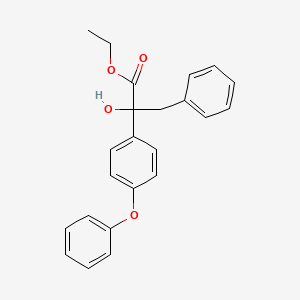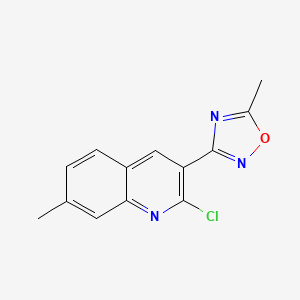![molecular formula C15H13ClO2S B1327059 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid CAS No. 1142202-47-8](/img/structure/B1327059.png)
2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid is a useful research compound. Its molecular formula is C15H13ClO2S and its molecular weight is 292.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization and Synthesis of Derivatives
One application of 2-{[2-(4-chlorophenyl)ethyl]thio}benzoic acid in scientific research is in the synthesis of various chemical compounds. For instance, cyclization of similar benzoic acid derivatives has been demonstrated to produce mixtures like dichloro-9H-thioxanthen-9-ones, which have potential applications in organic synthesis (Okabayashi, Fujiwara, & Tanaka, 1991).
Antimicrobial Properties
Studies have also explored the antimicrobial properties of compounds derived from benzoic acid variants, similar to this compound. For example, research on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid has shown specific antimicrobial activities against various strains, including multidrug-resistant strains, highlighting potential applications in developing new antimicrobial agents (Limban et al., 2008).
Water Purification
Another potential application is in water purification. Studies involving similar compounds, like 4-chlorophenol derivatives, have been used in experiments demonstrating the effectiveness of near-UV light in the presence of TiO2 suspensions for water purification (Matthews, 1990).
Synthesis of Alkaloids with Anticandidal Activity
Moreover, derivatives of benzoic acid, structurally similar to this compound, have been utilized in the synthesis of alkaloids with anticandidal activity. This demonstrates the potential of these compounds in the development of new treatments for fungal infections (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)ethylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-12-7-5-11(6-8-12)9-10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSNPFIOJBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
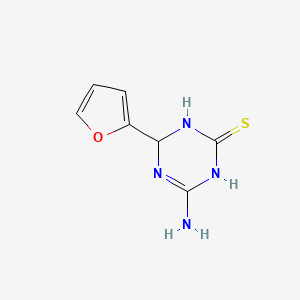
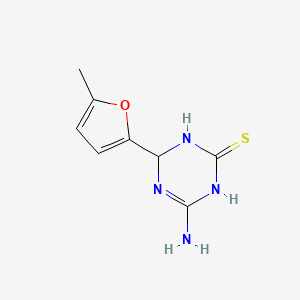
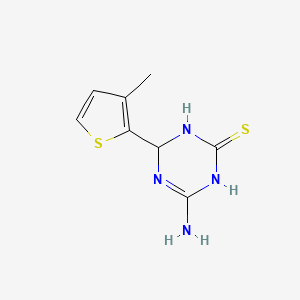
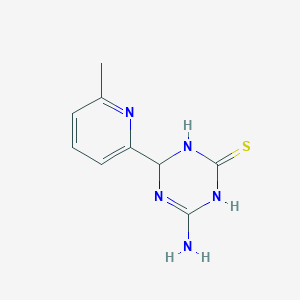
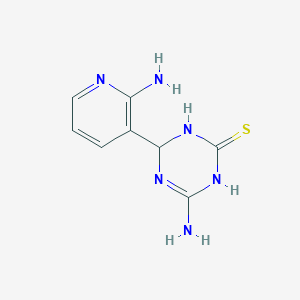
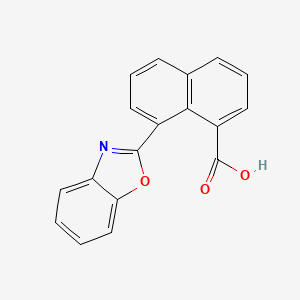
![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)
